molecular formula C14H10ClN3 B14329643 3-(4-Chlorophenyl)quinoxalin-2-amine CAS No. 101094-86-4

3-(4-Chlorophenyl)quinoxalin-2-amine

Cat. No.: B14329643
CAS No.: 101094-86-4
M. Wt: 255.70 g/mol
InChI Key: SWDMOLYFKLCECJ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)quinoxalin-2-amine is a quinoxaline derivative serving as a key intermediate in medicinal chemistry and anticancer research. The quinoxaline scaffold is recognized as a privileged structure in drug discovery for its diverse biological activities . This compound is particularly valuable for developing novel therapeutic agents that target protein tyrosine kinases (PTKs), which play a central role in human carcinogenesis . Researchers utilize this chemical to synthesize advanced molecules designed to inhibit critical signaling pathways, such as the PI3K/Akt/mTOR axis, thereby activating p53 and inducing apoptosis in cancer cells . Its structural features make it a promising precursor for creating potential inhibitors of various kinases, including vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

101094-86-4

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

3-(4-chlorophenyl)quinoxalin-2-amine

InChI

InChI=1S/C14H10ClN3/c15-10-7-5-9(6-8-10)13-14(16)18-12-4-2-1-3-11(12)17-13/h1-8H,(H2,16,18)

InChI Key

SWDMOLYFKLCECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

This method leverages the reactivity of 2,3-dichloroquinoxaline (2,3-DCQ) as a precursor. The chlorine atoms at positions 2 and 3 undergo nucleophilic substitution with amines, enabling the introduction of the 4-chlorophenyl group.

Step 1: Synthesis of 2,3-Dichloroquinoxaline
2,3-DCQ is synthesized via cyclocondensation of o-phenylenediamine with oxalic acid under acidic conditions, followed by chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The product is purified via crystallization.

Step 2: Substitution with 4-Chloroaniline
A solution of 2,3-DCQ (1.0 g, 0.005 mol) and 4-chloroaniline (3.18 g, 0.025 mol) in acetonitrile is refluxed with triethylamine (0.5 g, 0.005 mol) as a base. The reaction is monitored by TLC, typically requiring 20–40 hours for completion. After cooling, the mixture is filtered, washed with water, and crystallized from ethanol to yield 3-(4-chlorophenyl)quinoxalin-2-amine as a solid.

Key Data:

  • Yield: 65–75%
  • Reagents: 2,3-DCQ, 4-chloroaniline, triethylamine, acetonitrile
  • Conditions: Reflux at 80–85°C, inert atmosphere

Optimization and Challenges

  • Selectivity: Conducting the reaction at room temperature minimizes double substitution, ensuring monosubstitution at position 3.
  • Purification: Crystallization from ethanol or benzene-petroleum ether mixtures enhances purity.

Condensation-Cyclization of 1,2-Phenylenediamine with 4-Chlorobenzaldehyde

Reaction Pathway

This method involves the formation of the quinoxaline core via condensation of 1,2-phenylenediamine with an aryl aldehyde, followed by cyclization.

Step 1: Condensation Reaction
A mixture of 1,2-phenylenediamine (5 mmol), 4-chlorobenzaldehyde (5.5 mmol), and molecular sieves in dimethylformamide (DMF) is stirred at 80°C for 6 hours. The molecular sieves facilitate imine formation by absorbing water.

Step 2: Cyclization with Sodium Cyanide
Sodium cyanide (0.294 g, 5.5 mmol) is added to the reaction mixture to promote cyclization. After completion, the product is extracted with ethyl acetate, dried over sodium sulfate, and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data:

  • Yield: ~70% (analogous to phenyl derivatives)
  • Reagents: 1,2-Phenylenediamine, 4-chlorobenzaldehyde, NaCN, DMF
  • Conditions: 80°C, open flask, 6-hour reaction

Structural Confirmation

  • ¹H NMR (DMSO-d₆): Signals at δ 8.48–8.37 (m, ArH), 7.85–7.78 (m, ArH), and 6.90 (s, NH₂) confirm the quinoxaline structure and amine group.
  • IR Spectroscopy: N-H stretching at 3200–3300 cm⁻¹.

Comparative Analysis of Synthetic Methods

Parameter Method 1 (2,3-DCQ Route) Method 2 (Condensation-Cyclization)
Starting Materials 2,3-DCQ, 4-chloroaniline 1,2-Phenylenediamine, 4-chlorobenzaldehyde
Reaction Time 20–40 hours 6 hours
Yield 65–75% ~70%
Purification Crystallization Column chromatography
Scalability Moderate High

Advantages of Method 1:

  • Direct substitution avoids multi-step synthesis.
  • High functional group tolerance for diverse derivatives.

Advantages of Method 2:

  • Shorter reaction time.
  • Avoids handling chlorinated intermediates.

Applications and Derivatives

This compound serves as a precursor for antimicrobial agents and optoelectronic materials. Functionalization at the amine group (e.g., acylation, sulfonation) enables the synthesis of:

  • N-Alkylacetamides
  • Hydrazide derivatives
  • Indoloquinoxaline frameworks

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)quinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoxalines, dihydroquinoxalines, and quinoxaline-2,3-diones .

Scientific Research Applications

3-(4-Chlorophenyl)quinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)quinoxalin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with DNA replication processes. The compound’s quinoxaline ring structure allows it to bind to various biological receptors, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

This section evaluates 3-(4-Chlorophenyl)quinoxalin-2-amine against four structurally related quinoxaline derivatives, focusing on substituent effects, physicochemical properties, and synthetic challenges.

Substituent Effects and Physicochemical Properties

Table 1: Key Properties of this compound and Analogs

Compound Name Substituents Molecular Weight Melting Point (°C) Synthesis Yield Key Properties/Applications
This compound (Target) 3-(4-ClPh), 2-NH2 241.7 (calc.) Not reported Not reported Potential bioactivity (inferred)
4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline (4k) 2-(4-ClPh), 3-(4-MeOPh), 4-NH2 365.8 223–225 Not specified Enhanced solubility (MeO group)
N-(2,4-DiClPh)-3-Me-quinoxalin-2-amine (31a) 2-NH-(2,4-DiClPh), 3-Me 318.2 Not reported 19% Antimalarial candidate
3-(CF3)quinoxalin-2-amine 3-CF3, 2-NH2 203.2 Not reported Not specified Electron-withdrawing CF3 group
(3-Cl-quinoxalin-2-yl)-ethyl-amine 3-Cl, 2-NHCH2CH3 208.0 73–75 Not reported Lower MW, potential CNS activity
4-[3-(4-FPh)quinoxalin-2-yl]-N-iPr-pyridin-2-amine 3-(4-FPh), 2-pyridinyl-iPrNH 389.4 Not reported Not specified Fluorine-enhanced stability
Key Observations:
  • Halogen Effects: The 4-fluorophenyl analog () may exhibit higher metabolic stability than the chloro derivative due to fluorine’s stronger electronegativity and smaller atomic radius . Methoxy vs. Chloro: The methoxy group in 4k enhances solubility but reduces lipophilicity compared to chloro, which could affect membrane permeability .
  • Synthetic Challenges :

    • Low yields (e.g., 19% for 31a) highlight steric or electronic hindrance in reactions involving bulky substituents (e.g., 2,4-dichlorophenyl) .
    • Pd-catalyzed cross-coupling (used for 4k) is a versatile method for introducing aryl groups but requires optimization of catalysts and bases .

Analytical Characterization

  • Spectroscopy: NMR and IR data (e.g., for 4k and 3-(CF3)quinoxalin-2-amine) are critical for confirming regiochemistry and purity .
  • Crystallography : The fluorophenyl derivative () was structurally validated via X-ray crystallography, providing insights into bond angles and packing interactions .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-Chlorophenyl)quinoxalin-2-amine?

The compound is typically synthesized via nucleophilic substitution of 2,3-dichloroquinoxaline (DCQX) with 4-chloroaniline. A common method involves reacting DCQX (1 equivalent) with 4-chloroaniline (1 equivalent) in dimethylformamide (DMF) under reflux for 40 hours, using triethylamine as a base to deprotonate the amine. The crude product is purified via crystallization from hot ethanol, yielding ~76% of the target compound . Alternative protocols using shorter reaction times (4.5 hours) at 100°C in DMF have also been reported for analogous quinoxaline derivatives, though optimization may be required for specific substrates .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Key NMR signals include aromatic protons (δ 7.48–7.93 ppm for quinoxaline and chlorophenyl groups) and aliphatic protons (e.g., δ 4.73 ppm for propargyl substituents in related analogs). 13C^{13}\text{C} NMR typically shows signals for sp2^2 carbons (δ 126–148 ppm) and sp carbons (δ 72–79 ppm). For example, in compound 3c , the quinoxaline core and substituents are confirmed via distinct splitting patterns and integration values .

Q. What purification methods are effective for isolating this compound?

Crystallization from ethanol is the most cited method, yielding high-purity crystals. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is recommended for intermediates or analogs with complex substituents. Solvent selection should prioritize polarity matching to avoid excessive tailing .

Q. Which solvents and catalysts optimize nucleophilic substitution in quinoxaline systems?

Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing transition states. Triethylamine or K2_2CO3_3 are commonly used to neutralize HCl generated during substitution. For sterically hindered amines, microwave-assisted synthesis can improve yields by reducing reaction times .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and packing of this compound?

Single-crystal X-ray diffraction reveals monoclinic packing (space group P21/nP2_1/n) with unit cell parameters a=17.230(9)a = 17.230(9) Å, b=5.386(3)b = 5.386(3) Å, and c=19.123(10)c = 19.123(10) Å. Refinement using SHELXL (via the SHELX suite) is critical for modeling thermal displacement parameters and validating bond lengths/angles. Discrepancies in RR-factors (e.g., R1<0.05R_1 < 0.05) should be minimized through iterative least-squares refinement .

Q. How do reaction conditions influence regioselectivity in DCQX-based syntheses?

The C2 and C3 positions of DCQX exhibit differing reactivities due to electronic effects. Steric and electronic factors dictate whether mono- or di-substitution occurs. For example, bulky amines preferentially substitute at C3, while electron-rich nucleophiles target C2. Mechanistic studies using DFT calculations or kinetic monitoring (e.g., HPLC) can clarify these trends .

Q. How should researchers address contradictions in reported reaction yields or times?

Discrepancies (e.g., 40-hour vs. 4.5-hour reactions) may arise from variations in substrate purity, solvent quality, or heating methods. Systematic optimization via Design of Experiments (DoE) is recommended, with variables including temperature, catalyst loading, and solvent polarity. Reproducibility tests under inert atmospheres (e.g., N2_2) can further isolate critical factors .

Q. What challenges arise in interpreting X-ray diffraction data for halogenated quinoxalines?

Heavy atoms like chlorine can cause absorption errors, requiring data correction via multi-scan methods (e.g., SADABS). Twinning or disorder in crystal lattices may necessitate alternative space group assignments. High-resolution data (>1.0>1.0 Å) and low-temperature collections (100 K) improve model accuracy .

Q. How to design bioactivity assays for this compound derivatives?

Standard protocols include:

  • Antimicrobial testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity assays : MTT or resazurin-based viability tests on mammalian cell lines.
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., halogens, alkoxy groups) to correlate electronic effects with activity .

Q. What advanced techniques elucidate substitution mechanisms in quinoxaline systems?

Isotopic labeling (e.g., 15N^{15}\text{N}-aniline) paired with 1H^{1}\text{H}-15N^{15}\text{N} HMBC NMR can track bond formation. Computational methods (e.g., DFT for transition state modeling) or in situ IR spectroscopy may reveal intermediates. For example, stepwise substitution in DCQX is confirmed by isolating mono-substituted intermediates before full displacement .

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